REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[CH2:4][CH:5]([N:7](CC1C=CC=CC=1)[CH3:8])[CH3:6]>CO.[OH-].[OH-].[Pd+2]>[CH3:1][O:2][C:3](=[O:16])[CH2:4][CH:5]([NH:7][CH3:8])[CH3:6] |f:2.3.4|
|
Name
|
3-(Benzyl-methyl-amino)-butyric acid methyl ester
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC(CC(C)N(C)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
the mixture was shaken at 50 psi H2 for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered on a pad of diatomaceous earth which
|
Type
|
WASH
|
Details
|
was then washed with 2×100 mL of MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |